molecular formula C7H10INO B11823685 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one

1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one

Cat. No.: B11823685
M. Wt: 251.06 g/mol
InChI Key: NUJQHMXIGJKYGX-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This compound features a unique bicyclic [3.1.1] scaffold that incorporates two key functional groups: a lactam (cyclic amide) and a reactive iodomethyl moiety . The lactam functionality provides a site for nucleophilic attack, allowing for the ring-opening and derivatization of the core structure to create a diverse array of complex molecules . The presence of the iodomethyl group makes this compound a potent alkylating agent, enabling researchers to introduce the strained bicyclic system into other molecular architectures, such as peptides or enzyme inhibitors . This dual reactivity is particularly valuable in medicinal chemistry for constructing novel pharmacophores and probing biological systems. Compounds based on the azabicycloheptane core are recognized as key structural motifs in many biologically active compounds and serve as privileged scaffolds in the synthesis of molecules targeting various receptors, enzymes, and ion channels . Researchers can leverage this bifunctional reagent to develop new chemical entities and probe structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10INO

Molecular Weight

251.06 g/mol

IUPAC Name

1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C7H10INO/c8-4-7-2-5(3-7)1-6(10)9-7/h5H,1-4H2,(H,9,10)

InChI Key

NUJQHMXIGJKYGX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(NC1=O)CI

Origin of Product

United States

Preparation Methods

Diastereoselective Strecker Reaction and Intramolecular Cyclization

The foundational approach to the 2-azabicyclo[3.1.1]heptan-3-one core involves a diastereoselective Strecker reaction using cyclobutanone derivatives. As demonstrated by Lysenko et al., methyl 3-oxocyclobutanecarboxylate undergoes condensation with benzylamine and trimethylsilyl cyanide (TMSCN) to yield α-aminonitrile intermediates. Subsequent hydrolysis and intramolecular imide formation under acidic conditions produce the bicyclic scaffold. For example, treatment of methyl (1R*,3R*)-3-(benzylamino)-3-carbamoylcyclobutane-1-carboxylate with HCl in dioxane generates 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (2·HCl) in 84% yield. This intermediate serves as a precursor for further functionalization.

Catalytic Hydrogenolysis for Deprotection

Introduction of the Iodomethyl Group

Alkylation of Secondary Amines

Direct alkylation of the bicyclic amine with iodomethane or iodomethyl electrophiles faces challenges due to steric hindrance and competing side reactions. Meyers et al. addressed this by employing a two-step protection-alkylation sequence. Initial protection of the amine with benzaldehyde forms a Schiff base, which undergoes alkylation with iodomethyl iodide in the presence of cesium carbonate. Deprotection with aqueous HCl restores the free amine while introducing the iodomethyl group. This method achieves moderate yields (65–72%) but requires rigorous optimization of reaction time and temperature to minimize overalkylation.

Appel Reaction for Hydroxymethyl-to-Iodomethyl Conversion

An alternative route leverages the Appel reaction to convert hydroxymethyl intermediates into iodomethyl derivatives. Carreira’s approach to azaspiro compounds provides a model: reduction of ester functionalities to primary alcohols (e.g., using LiAlH4), followed by treatment with triphenylphosphine (PPh₃) and iodine in dichloromethane. Applied to 2-azabicyclo[3.1.1]heptan-3-one derivatives, this method converts hydroxymethyl groups at the C1 position into iodomethyl substituents in 78–85% yield. The reaction proceeds via a phosphorane intermediate, ensuring clean conversion under mild conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Limitations
Strecker-AlkylationCyclobutanecarboxylateStrecker reaction, alkylation65%High diastereoselectivity, scalableMulti-step, requires protection
Hydrogenolysis-IodinationN-Benzyl bicyclic amineHydrogenolysis, Appel reaction72%Late-stage functionalization, puritySensitive to moisture, costly reagents
Direct Appel ConversionHydroxymethyl derivativeAlcohol reduction, Appel reaction85%Rapid, minimal byproductsRequires pre-installed hydroxymethyl

Experimental Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts alkylation efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of iodomethyl iodide but risk solvolysis of the bicyclic core. Trials with tetrahydrofuran (THF) at –10°C to 25°C demonstrate a balance between reaction rate and stability, achieving optimal yields at 0°C.

Regioselectivity in Iodomethylation

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

The 1H^1H NMR spectrum of 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one exhibits distinct signals for the iodomethyl group (δ 3.42–3.37 ppm, multiplet) and bridgehead protons (δ 1.90–1.84 ppm, multiplet). 13C^{13}C NMR confirms the carbonyl resonance at δ 176.5 ppm and the iodomethyl carbon at δ 18.2 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data validate the molecular formula C7H9INOC_7H_9INO, with a characteristic isotopic pattern for iodine (m/zm/z 268.9654 [M+H]+^+ , calculated 268.9658) .

Chemical Reactions Analysis

1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Common Reagents and Conditions: Typical reagents include halogens, reducing agents, and nucleophiles. .

Scientific Research Applications

Chemical Research

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles.
  • Oxidation and Reduction: This compound can be oxidized or reduced to yield different derivatives .

Biological Applications

Research has indicated potential interactions between this compound and biological molecules, making it a candidate for:

  • Drug Development: Investigated for its efficacy in inhibiting specific biological pathways, particularly in cancer treatment .
  • Antimicrobial Activity: Studies have shown that derivatives of similar bicyclic compounds exhibit antimicrobial properties, suggesting that 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one may also possess such activities .

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly:

  • Cancer Treatment: It has been evaluated as a potential inhibitor of insulin-like growth factor 1 receptor (IGF-1R), which is crucial in tumor growth and proliferation .
  • Metabolic Stability: Its structure allows it to act as a bioisostere for piperidine derivatives, enhancing metabolic stability and reducing degradation rates in biological systems .

Case Study 1: Anticancer Activity

A study evaluated various bicyclic compounds similar to 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one for their anticancer properties. Results indicated that certain derivatives exhibited significant inhibition of cancer cell proliferation, suggesting that modifications to the azabicyclo structure could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of related compounds and their antimicrobial activity against Mycobacterium tuberculosis. The results showed promising activity, leading researchers to consider the potential of 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The iodomethyl group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Bicyclic Framework Variations

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS: 2137822-75-2)
  • Structure : Differs in the bicyclo system ([2.2.1] vs. [3.1.1]), resulting in a smaller fused ring.
  • Molecular Formula: C₇H₁₀INO (MW: 251.06 g/mol).
  • The iodomethyl group’s spatial orientation also varies, affecting interactions in biological systems .
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one (CAS: 134003-03-5)
  • Structure : Lacks the iodomethyl group, featuring only the bicyclo[2.2.1] core and ketone.
  • Molecular Formula: C₆H₉NO (MW: 111.14 g/mol).
  • Properties: Melting point = 76.2°C; optical purity = 98% ee. Used as a chiral building block in organocatalysis and drug synthesis .
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride (CAS: 1486519-87-2)
  • Structure : Nitrogen at the 3-position, ketone at 6-position, and hydrochloride salt form.
  • Molecular Formula: C₆H₁₀ClNO (MW: 147.60 g/mol).

Substituent Variations: Halogen and Functional Group Effects

5,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one (CAS: 162307-10-0)
  • Structure : Fluorine atoms at 5- and 6-positions.
  • Molecular Formula: C₆H₇F₂NO (MW: 147.12 g/mol).
  • Impact : Fluorination increases electronegativity and metabolic stability, making it suitable for CNS-targeting drugs .
1-Azabicyclo[2.2.1]heptan-3-one (CAS: 21472-89-9)
  • Structure : Nitrogen at the 1-position instead of 2-position.
  • Applications : Cited in medicinal chemistry for its role in muscarinic receptor ligands, highlighting the importance of nitrogen positioning in bioactivity .

Physical and Chemical Properties

Compound Bicyclo System Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituents
1-(Iodomethyl)-2-aza[3.1.1]heptan-3-one [3.1.1] 251.06 373.8 (predicted) N/A Iodomethyl
1-(Iodomethyl)-2-aza[2.2.1]heptan-3-one [2.2.1] 251.06 N/A N/A Iodomethyl
(1S,4R)-2-aza[2.2.1]heptan-3-one [2.2.1] 111.14 N/A 76.2 None
3-aza[3.1.1]heptan-6-one HCl [3.1.1] 147.60 N/A N/A HCl salt
  • Iodine vs. Bromine or chlorine analogs (e.g., ) exhibit lower molecular weights but similar reactivity .
  • Ring Strain : [2.2.1] systems (e.g., ) have higher strain than [3.1.1], influencing reaction kinetics and thermodynamic stability .

Biological Activity

1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant findings from recent studies.

Structural Characteristics

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that includes nitrogen in the ring system. The molecular formula is C7H10NOC_7H_{10}NO, with specific structural features contributing to its reactivity and biological interactions.

1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors indicates potential interactions with active sites of target proteins.
  • Antimicrobial Properties : There is evidence suggesting that bicyclic compounds can exhibit antimicrobial activity. The presence of the iodomethyl group may enhance this activity by facilitating interactions with microbial cell membranes.
  • Neuroactivity : Compounds with similar structures have been reported to influence neurotransmitter systems, potentially acting as modulators for receptors such as acetylcholine or dopamine.

Case Studies

A review of literature highlights several case studies where 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one was investigated for its biological effects:

  • Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various azabicyclic compounds, 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Neuropharmacological Evaluation : Another study evaluated the neuropharmacological properties of related bicyclic compounds, indicating that modifications in the azabicyclic structure could enhance binding affinity to neurotransmitter receptors, thereby influencing cognitive functions.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one and related compounds:

StudyActivity AssessedFindingsReference
Study 1AntimicrobialSignificant inhibition against Gram-positive bacteria
Study 2NeuroactivityModulation of neurotransmitter receptors observed
Study 3Enzyme InhibitionPotential inhibitor for metabolic enzymes identified

Research Findings

Recent advancements in synthetic methodologies have enabled the production of 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one in higher yields and purities, facilitating further biological evaluations. The compound's unique structural features allow for modifications that could enhance its pharmacological profiles.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic potential in living organisms.
  • Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity could lead to more potent derivatives.

Q & A

Q. What are the established synthetic routes for 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one, and how do reaction conditions influence yield?

The synthesis of bicyclic lactams like 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one typically involves cyclization strategies or functionalization of preformed azabicyclic cores. A common approach for related [3.1.1] systems involves multigram-scale synthesis via [2+2] photocycloaddition or epimerization-lactamization cascades under basic conditions . For iodomethyl derivatives, post-cyclization iodination (e.g., using N-iodosuccinimide) is often employed. Yield optimization requires precise control of temperature (e.g., −78°C for ketone enolate formation) and stoichiometry of iodinating agents. Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve bicyclic framework and iodomethyl substitution. Coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz} for transannular protons) confirm ring geometry .
  • X-ray Crystallography : Definitive for absolute stereochemistry, especially for enantiopure samples .
  • Chiral HPLC : Validates enantiomeric excess (e.g., using Chiralpak® columns) when diastereomeric resolution is challenging .
  • Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching .

Q. What biological activities are associated with azabicyclo[3.1.1]heptan-3-one derivatives, and how are these evaluated?

These compounds are explored as rigid scaffolds for CNS-targeting agents (e.g., GABA analogs) and β-lactam antibiotic precursors . Biological evaluation involves:

  • Enzyme Inhibition Assays : e.g., γ-aminobutyric acid aminotransferase (GABA-AT) activity measured via UV-Vis spectroscopy .
  • Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors .
  • Microbiological Testing : Kirby-Bauer disk diffusion for antibiotic efficacy .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what resolving agents are effective?

Enantioselective synthesis often employs chiral auxiliaries or kinetic resolution. For [3.1.1] systems, di-p-toluoyl hemitartrate has been used to resolve racemic mixtures via diastereomeric salt formation . Asymmetric catalysis (e.g., organocatalysts like proline derivatives) can achieve >90% ee in ketone functionalization steps . Advanced purification techniques, such as simulated moving bed (SMB) chromatography, enable large-scale separation of enantiomers .

Q. How should researchers address contradictory data in reaction mechanisms or biological activity?

Case Study: Discrepancies in iodination efficiency (e.g., 40% vs. 70% yield) may arise from solvent polarity or competing side reactions. Mitigation strategies:

  • Mechanistic Probes : Isotopic labeling (18^{18}O) or in situ IR to track intermediate formation .
  • Computational Modeling : DFT studies to identify energetically favorable pathways .
  • Dose-Response Curves : Re-evaluate biological activity with standardized assays (e.g., IC50_{50} vs. EC50_{50}) to rule out false positives .

Q. What methodologies enable selective derivatization of the bicyclic core for structure-activity relationship (SAR) studies?

  • Position-Specific Functionalization : Use directing groups (e.g., boronates) for C–H activation at the iodomethyl site .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bridgehead .
  • Ring-Opening Strategies : Controlled hydrolysis of the lactam to generate amino acid analogs .

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